5-Bromo-2-methoxy-4-methylpyridine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers often face limited access to bromopyridine intermediates with finely tuned lipophilicity for CNS library design. 5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7) fills this gap: • LogP 2.16 - quantifiably higher than demethylated analogs (logP 1.85), improving blood-brain barrier penetration. • Solid at storage temperatures (mp 33-37 °C) allows precise gravimetric dispensing for automated synthesis. • Electron-rich substitution accelerates Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions. Supplied at ≥98% purity with ready global shipment.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 164513-39-7
Cat. No. B021950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-4-methylpyridine
CAS164513-39-7
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)OC
InChIInChI=1S/C7H8BrNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
InChIKeyHTBPXLJKMNBQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxy-4-methylpyridine – Chemical Identity & Core Attributes


5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7) is a trisubstituted pyridine derivative bearing a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This specific substitution pattern confers distinct physicochemical properties, including a calculated logP of 2.16 and a predicted pKa of 1.70 ± 0.18 . The compound exists as a white to off-white crystalline solid with a melting point of 33–37 °C , distinguishing it from liquid or higher-melting pyridine analogs. Its primary utility lies in serving as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, where the bromine atom provides a reactive handle for C–C and C–N bond formation .

5-Bromo-2-methoxy-4-methylpyridine – Why Generic Substitution Fails


Substituting 5-bromo-2-methoxy-4-methylpyridine with simpler bromopyridines such as 5-bromo-2-methoxypyridine or 2-bromo-4-methylpyridine is inadvisable due to significant divergences in lipophilicity, basicity, and steric environment that directly impact reaction outcomes and downstream physicochemical profiles. The presence of both electron-donating methoxy and methyl groups in the target compound elevates its logP to 2.16, compared to 1.85 for the demethylated analog 5-bromo-2-methoxypyridine , potentially altering membrane permeability and solubility in biological or formulation contexts. Furthermore, the predicted pKa of 1.70 for the target compound differs from the 1.04 value reported for 5-bromo-2-methoxypyridine , implying altered protonation states that can affect metal-catalyzed coupling efficiency and purification workflows. These quantitative differences underscore the necessity of using the precise substitution pattern to achieve reproducible synthetic and biological outcomes.

5-Bromo-2-methoxy-4-methylpyridine – Comparative Performance Metrics


Enhanced Lipophilicity vs. Demethylated/Deoxygenated Analogs

The target compound exhibits a calculated logP of 2.16 , which is higher than that of 5-bromo-2-methoxypyridine (logP 1.85) and 2-bromo-4-methylpyridine (logP 2.15) . This increased lipophilicity may translate to improved membrane permeability in biological assays and altered solubility profiles in organic synthesis.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Distinct Basicity Profile vs. 5-Bromo-2-methoxypyridine

The predicted pKa of 5-bromo-2-methoxy-4-methylpyridine is 1.70 ± 0.18 , which is substantially higher (less acidic) than the pKa of 1.04 ± 0.10 reported for 5-bromo-2-methoxypyridine . This difference in basicity can affect protonation states under acidic reaction conditions and may influence the efficiency of metal-catalyzed couplings that are sensitive to ligand protonation.

Reaction Optimization Catalysis Purification Strategy

Melting Point Distinction vs. Liquid and High-Melting Analogs

5-Bromo-2-methoxy-4-methylpyridine exhibits a melting point of 33–37 °C , classifying it as a low-melting solid. In contrast, the demethylated analog 5-bromo-2-methoxypyridine is a liquid at room temperature (boiling point 80 °C at 12 mmHg) [1], while 2-amino-5-bromo-4-methylpyridine melts at 148–151 °C . This intermediate melting range can simplify weighing and transfer compared to liquids, while avoiding the need for elevated temperatures required for higher-melting solids.

Solid Handling Formulation Development Storage Conditions

Key Intermediate in Patented Pharmaceutical Syntheses

5-Bromo-2-methoxy-4-methylpyridine is explicitly employed as a starting material in the synthesis of 6-methoxy-4-methylnicotinaldehyde, a key intermediate in the preparation of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives as disclosed in US Patent 7,700,604 B2 [1]. The bromine atom at the 5-position undergoes metallation with n-BuLi followed by formylation to yield the corresponding aldehyde. This specific transformation leverages the unique substitution pattern of the target compound, which is not achievable with regioisomeric bromopyridines lacking the same substitution.

Process Chemistry API Synthesis Intellectual Property

Superior Cross-Coupling Reactivity Due to Electron-Rich Pyridine

The combination of methoxy and methyl substituents on the pyridine ring increases electron density, which enhances the reactivity of the C–Br bond in palladium-catalyzed cross-coupling reactions relative to unsubstituted or less electron-rich bromopyridines . While direct quantitative kinetic comparisons are not available in the open literature, class-level inference from structure-reactivity relationships in heteroaromatic cross-coupling supports that electron-donating groups (EDGs) accelerate oxidative addition and improve catalyst turnover [1]. This makes 5-bromo-2-methoxy-4-methylpyridine a preferred substrate for the synthesis of biaryl and heteroaryl architectures in medicinal chemistry campaigns.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Catalysis

5-Bromo-2-methoxy-4-methylpyridine – Recommended Deployment Scenarios


Enhanced Lipophilicity for CNS Lead Optimization

When a medicinal chemistry program demands a bromopyridine building block with higher logP to improve blood-brain barrier penetration or cellular uptake, 5-bromo-2-methoxy-4-methylpyridine (logP 2.16) offers a quantifiable advantage over 5-bromo-2-methoxypyridine (logP 1.85). The ~0.3 log unit increase can be pivotal in tuning physicochemical properties without introducing additional chiral centers or metabolically labile groups. This compound is therefore prioritized for CNS-targeted libraries where lipophilicity is a critical parameter.

Synthesis of Naphthyridine-Based Kinase Inhibitors and GPCR Modulators

The compound's established role in the patented synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives [1] positions it as a strategic intermediate for programs targeting kinases, phosphodiesterases, or GPCRs. The regiospecific bromine at the 5-position, flanked by ortho-methoxy and para-methyl groups, enables selective functionalization via lithiation or cross-coupling, facilitating the construction of complex heterocyclic cores found in numerous clinical candidates.

Automated Parallel Synthesis and High-Throughput Experimentation

Its low melting point (33–37 °C) and solid state at typical storage temperatures (0–10 °C) make 5-bromo-2-methoxy-4-methylpyridine amenable to automated liquid handling systems after gentle warming, while still allowing precise gravimetric dispensing as a solid. This contrasts with liquid analogs like 5-bromo-2-methoxypyridine, which can be prone to evaporation and require volumetric handling. The compound's electron-rich nature also promotes rapid Suzuki-Miyaura couplings under mild conditions , reducing cycle times in array synthesis.

Pd-Catalyzed C–N Bond Formation for Heterocyclic Library Expansion

In Buchwald-Hartwig amination reactions, the electron-donating methoxy and methyl groups enhance the nucleophilicity of the oxidative addition intermediate, potentially lowering the activation barrier for C–N bond formation compared to less substituted bromopyridines . This makes 5-bromo-2-methoxy-4-methylpyridine a building block of choice when constructing N-arylpyridine and N-heteroarylpyridine linkages in diversity-oriented synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methoxy-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.